molecular formula C10H10FNO2 B567066 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1260641-86-8

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B567066
CAS No.: 1260641-86-8
M. Wt: 195.193
InChI Key: OXOUVNLVPPEGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 1st position of the tetrahydroisoquinoline ring. It has a molecular formula of C10H10FNO2 and a molecular weight of 195.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction typically involves the reaction of an amine, an aldehyde, and a boronic acid to form a secondary amine. The Pomeranz–Fritsch–Bobbitt cyclization is a classical method used to form the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas in the presence of a suitable catalyst.

    Substitution: Various nucleophiles can be used to replace the fluorine atom.

Major Products

    Oxidation: Formation of the corresponding nitrone.

    Reduction: Formation of decahydroisoquinoline.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These properties enhance its potential as a pharmaceutical agent compared to its non-fluorinated counterparts .

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOUVNLVPPEGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696274
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260641-86-8
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.